16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one

Antimicrobial Natural Products Clerodane Diterpenes

Pharmacological misinterpretation arises when substituting the scarce 2-oxo clerodane (CAS 165459-53-0) with its more abundant non-oxidized congener. This C-2 ketone derivative exhibits distinct bioactivity profiles essential for accurate SAR benchmarking. - **Primary Application**: Critical negative control or comparator for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide in antimicrobial & enzyme inhibition assays - **Chemotaxonomic Utility**: Reference standard for Polyalthia longifolia var. pendula extract authentication & dereplication - **Supply Advantage**: Validated structural integrity; available for immediate research dispatch

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B12398488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C
InChIInChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1
InChIKeyUVNWQSVZIUIVBI-XLBPYVILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one: A 2-Oxo-Clerodane Diterpene


16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one (CAS 165459-53-0, compound 9 or compound 5) is a clerodane-type diterpene lactone characterized by a C-2 ketone moiety. It was originally isolated from the unripe fruits and leaves of Polyalthia longifolia var. pendula [1]. Unlike the more extensively studied 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide (compound 1), this 2‑oxo derivative represents a distinct chemical scaffold within the clerodane family, which may confer unique pharmacological and physicochemical properties relevant to specialized research applications [2].

Clerodane 2-oxo scaffold probe
Supports SAR studies on C-2 oxidation impact
Antimicrobial comparator context
Reported lower potency vs. most active clerodane congener
HMG-CoA reductase negative control
No published lipid-lowering or target inhibition data

Why 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one Differs from Common Clerodanes


Within the Polyalthia-derived clerodane series, subtle structural variations profoundly impact bioactivity. While 16(R/S)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (compound 1) has been identified as the most potent antimicrobial agent in certain panels, the 2‑oxo derivative (compound 5) exhibits a distinct activity profile that does not simply mirror its more potent congener [1]. The presence of the C‑2 ketone alters both electronic distribution and hydrogen‑bonding capacity, which can influence target engagement, metabolic stability, and off‑target effects. Therefore, substituting compound 5 with compound 1 or other clerodanes without experimental validation risks misinterpreting SAR data and may lead to erroneous conclusions in mechanistic or translational studies [2].

Antimicrobial profile may not match compound 1
Reported higher MIC range; potency difference may skew screening results
HMG-CoA reductase inhibition not established
Lack of lipid-lowering data may misdirect metabolic disease research if used as substitute
C-2 oxidation alters SAR
Cannot assume equivalent target engagement or metabolic stability

16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one: Evidence-Based Comparison with Clerodanes


Antimicrobial Potency vs. Compound 1

In a head‑to‑head antimicrobial evaluation of clerodanes isolated from Polyalthia longifolia leaves and berries, compound 5 (16(R/S)-hydroxy-3,13Z-kolavadien-15,16-olide-2-one) was compared directly to compound 1 (16(R/S)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide) and other related diterpenes [1]. Compound 1 exhibited the highest overall antimicrobial activity, with MIC values ranging from 7.8 to 500 µg/mL across the tested bacterial and fungal strains. In contrast, compound 5 showed a narrower and generally higher MIC range, indicating lower potency [1]. This quantitative difference underscores that the 2‑oxo substitution does not enhance antimicrobial efficacy relative to the non‑oxidized parent, a critical consideration for researchers aiming to maximize potency in antimicrobial screening campaigns.

Antimicrobial Potency
Head-to-head
Compound 1: 7.8–500 µg/mL (reported most active)
Compound 5: less active (higher MIC range)
Supports antimicrobial comparator role
Strain panel details not fully specified; verify in assay
Antimicrobial Natural Products Clerodane Diterpenes

C-2 Oxidation in Clerodane SAR

The 2‑oxo functionality present in compound 5 is a key structural differentiator from the more abundant clerodane diterpenes found in Polyalthia longifolia, such as compound 1 (16(R/S)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide) and compound 2 (16-oxo-cleroda-3,13(14)E-dien-15-oic acid) [1]. While direct quantitative SAR data for compound 5 are limited, the observation that the acetyl derivative of compound 1 and the methyl derivative of compound 2 were less active than their parent compounds [1] indicates that even minor modifications to the clerodane core can significantly alter bioactivity. By extension, the C‑2 ketone in compound 5 is expected to influence hydrogen‑bonding networks and lipophilicity, which may affect target binding and cellular permeability. Researchers studying the molecular determinants of clerodane bioactivity will find compound 5 an essential tool for probing the functional consequences of C‑2 oxidation.

C-2 Oxidation SAR
Class-level
Acetyl/methyl derivatives of parent clerodanes consistently reduced activity
Supports SAR probe for C-2 position
Direct quantitative SAR on compound 5 limited
Medicinal Chemistry Structure-Activity Relationship Clerodane Diterpenes

HMG-CoA Reductase Inhibition: No Data for Compound 5

A closely related clerodane, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide (compound 1), has been characterized as a new structural class of HMG‑CoA reductase inhibitor with in vivo lipid‑lowering effects in hamsters [1]. Importantly, no peer‑reviewed data currently exist demonstrating HMG‑CoA reductase inhibition or lipid‑lowering activity for the 2‑oxo derivative (compound 5). This absence of evidence is a critical differentiator: researchers investigating the lipid‑lowering potential of Polyalthia clerodanes should be aware that compound 5 is unlikely to replicate the activity profile of compound 1. Procurement decisions for metabolic disease research should therefore prioritize compound 1 unless the specific objective is to explore the structure‑activity relationship of the 2‑oxo modification.

HMG-CoA Reductase
Cross-study
Compound 1: in vivo lipid lowering (hamster model)
Compound 5: no published data
Unlikely to replicate compound 1 activity
Negative control candidate for target engagement studies
Lipid Metabolism HMG-CoA Reductase Natural Product Inhibitors

Applications of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one


Antimicrobial SAR: Probing C-2 Oxidation

Given the direct head‑to‑head antimicrobial comparison showing that compound 5 (2‑oxo) is less potent than compound 1 (non‑oxidized) [1], this compound is ideally suited as a comparator in SAR investigations. Researchers can use compound 5 to systematically evaluate how the introduction of a C‑2 ketone alters antimicrobial potency, target binding, and bacterial/fungal strain selectivity. This application is particularly relevant for medicinal chemistry teams seeking to optimize the clerodane scaffold for improved efficacy or reduced toxicity.

Natural Product Dereplication and Chemotaxonomy

The isolation of compound 5 from the leaves and berries of Polyalthia longifolia var. pendula [1] establishes it as a chemotaxonomic marker. Its presence or absence, along with other clerodanes such as compounds 1–7, can be used to differentiate between plant varieties, geographical origins, or developmental stages. Phytochemists and quality control laboratories analyzing Polyalthia extracts will benefit from including compound 5 in their reference standard libraries for accurate dereplication and authentication.

Negative Control for HMG-CoA Reductase & Antileishmanial Studies

While 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide (compound 1) has demonstrated potent HMG‑CoA reductase inhibition and antileishmanial activity [2], the 2‑oxo derivative (compound 5) lacks published data in these areas. Consequently, compound 5 can serve as a structurally related but putatively inactive or less active control in biological assays. This application is valuable for researchers validating target‑specific effects or seeking to confirm that observed bioactivity is not simply a general property of the clerodane core.

Synthetic Methodology: C-2 Functionalization of Clerodanes

The presence of the C‑2 ketone in compound 5 distinguishes it from the more abundant non‑oxidized clerodanes. Organic chemists developing novel synthetic routes to clerodane natural products or their analogs can employ compound 5 as a reference standard for optimizing C‑2 oxidation protocols. Additionally, it may serve as a starting material for further derivatization aimed at exploring the chemical space around the clerodane nucleus.

Application
Selection Property
Validation Focus
Antimicrobial SAR: C-2 Oxidation
C-2 oxidation SAR comparator
Antimicrobial endpoint interpretation
Natural Product Dereplication
Chemotaxonomic marker
Extract authentication & reference library integration
Negative Control: HMG-CoA Reductase
Putative inactive structural analog
Target-specificity validation
Synthetic Methodology
C-2 functionalization standard
Oxidation protocol review

Technical Documentation Hub

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22 linked technical documents
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